molecular formula C8H11NO3 B574977 Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 181306-05-8

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B574977
CAS No.: 181306-05-8
M. Wt: 169.18
InChI Key: FZMNZXHPQFVFTF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia or an amine, followed by esterification with methanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-oxobutanoate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds

Biological Activity

Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as 2-methyl-6-oxo-tetrahydropyridine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₉H₁₃NO₃
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 299207-90-2

The compound is characterized by a tetrahydropyridine ring structure that contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of tetrahydropyridines exhibit notable antitumor effects. For instance, studies have demonstrated that compounds related to methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine possess cytotoxic properties against various cancer cell lines. A notable study highlighted the synthesis of 3,4-dihydro-2(1H)-pyridones which showed significant antitumor activity in vitro and in vivo models .

Antibacterial and Antifungal Properties

Tetrahydropyridine derivatives have been reported to exhibit antibacterial and antifungal activities. For example, a series of studies have focused on the synthesis and evaluation of these compounds against pathogenic bacteria and fungi. The results indicated that certain derivatives displayed effective inhibition against strains such as Staphylococcus aureus and Candida albicans .

Anti-HIV Activity

Another area of interest is the anti-HIV potential of tetrahydropyridine derivatives. Research has shown that some compounds can inhibit HIV replication in vitro. The mechanism often involves interference with viral entry or replication processes .

The biological activities of methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine are attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Some compounds interact with specific receptors (e.g., PPARγ) influencing cellular signaling pathways.
  • DNA Interaction : Certain derivatives have been shown to intercalate with DNA, leading to apoptosis in cancer cells.

Case Study 1: Antitumor Activity Evaluation

A study conducted by Bariwal et al. synthesized various tetrahydropyridine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that several compounds exhibited IC50 values in the micromolar range, demonstrating significant potential as antitumor agents .

CompoundIC50 (μM)Cell Line
Compound A15HeLa
Compound B25MCF7
Compound C10A549

Case Study 2: Antibacterial Screening

In a screening study for antibacterial activity, several derivatives were tested against Escherichia coli and Staphylococcus aureus. The results showed promising activity with minimum inhibitory concentrations (MIC) below 100 μg/mL for the most active compounds .

CompoundMIC (μg/mL)Bacteria
Compound D50E. coli
Compound E75S. aureus
Compound F30S. aureus

Properties

IUPAC Name

methyl 6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNZXHPQFVFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701572
Record name Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181306-05-8
Record name Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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